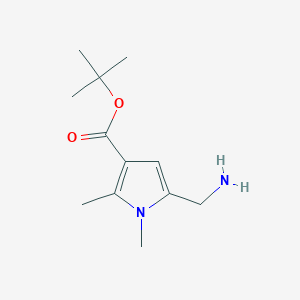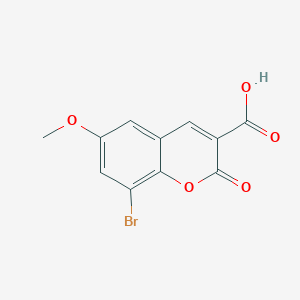
3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridazine is a versatile chemical compound utilized in diverse scientific research. This compound holds immense potential due to its unique structure and properties, enabling advancements in various fields like medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridazine typically involves the incorporation of the cyclopropylsulfonyl group into the piperidine ring, followed by the attachment of the pyridazine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridazine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Aplicaciones Científicas De Investigación
3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for probing biological systems.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and the specific biological context . The molecular targets and pathways involved are often studied using various biochemical and biophysical techniques .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine
- Other pyridazine derivatives with similar structural features
Uniqueness
The uniqueness of 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyridazine lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable tool in scientific research and industrial applications.
Propiedades
IUPAC Name |
3-(1-cyclopropylsulfonylpiperidin-3-yl)oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c16-19(17,11-5-6-11)15-8-2-3-10(9-15)18-12-4-1-7-13-14-12/h1,4,7,10-11H,2-3,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZFYHKXYIGWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2629938.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2629939.png)
![3-[Bis(2-methylpropyl)amino]propanoic acid](/img/structure/B2629940.png)

![6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2629943.png)
![N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/new.no-structure.jpg)




![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2629954.png)
![1-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2629956.png)


